molecular formula C7H3ClF3I B1586698 5-Chloro-2-iodobenzotrifluoride CAS No. 23399-77-1

5-Chloro-2-iodobenzotrifluoride

Cat. No. B1586698
CAS RN: 23399-77-1
M. Wt: 306.45 g/mol
InChI Key: DRMQJFVDZWIKTE-UHFFFAOYSA-N
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Patent
US06107488

Procedure details

100 g of 2-trifluoromethyl-4-chloro iodobenzene, 200 ml of dimethylformamide and 58.7 g of copper cyanide are introduced at 20° C., the reaction medium is heated for 3 hours at 140° C., left to cool down to 20° C., then poured into 600 ml of ice-cooled demineralized water. After filtering, rinsing with 3×200 ml of isopropyl ether, the aqueous phase is decanted and reextracted with 3×200 ml of isopropyl ether. The organic phases are combined and washed with 200 ml of demineralized water and dried. In this way 66.64 g of expected product is obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
58.7 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][C:4]=1I.[CH3:13][N:14](C)C=O.[Cu](C#N)C#N>O>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][C:4]=1[C:13]#[N:14]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC(C1=C(C=CC(=C1)Cl)I)(F)F
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
58.7 g
Type
reactant
Smiles
[Cu](C#N)C#N
Step Two
Name
ice
Quantity
600 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to 20° C.
FILTRATION
Type
FILTRATION
Details
After filtering
WASH
Type
WASH
Details
rinsing with 3×200 ml of isopropyl ether
CUSTOM
Type
CUSTOM
Details
the aqueous phase is decanted
WASH
Type
WASH
Details
washed with 200 ml of demineralized water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1C#N)Cl)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 66.64 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.